molecular formula C9H10BrClN2O B6212377 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride CAS No. 2751610-59-8

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

Cat. No.: B6212377
CAS No.: 2751610-59-8
M. Wt: 277.5
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Description

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride typically involves the bromination of a precursor benzodiazepine compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzodiazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazepines.

Scientific Research Applications

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and other neurological disorders.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

8-bromo-2,3,4,5-tetrahyd

Properties

CAS No.

2751610-59-8

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.5

Purity

95

Origin of Product

United States

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